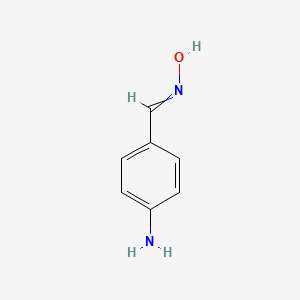

Benzaldehyde, 4-amino-, oxime

Description

Benzaldehyde, 4-amino-, oxime (CAS: 3419-18-9, molecular formula: C₇H₇N₂O) is an oxime derivative of 4-aminobenzaldehyde. Oximes are characterized by the presence of a hydroxylamine group (-N-OH) attached to a carbonyl carbon. In this compound, the aldehyde group of 4-aminobenzaldehyde is converted into an oxime, resulting in the structure (E)-4-aminobenzaldehyde oxime.

Properties

CAS No. |

3419-18-9 |

|---|---|

Molecular Formula |

C7H8N2O |

Molecular Weight |

136.15 g/mol |

IUPAC Name |

N-[(4-aminophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H8N2O/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H,8H2 |

InChI Key |

YNTVUIMHMDCDHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=NO)N |

Origin of Product |

United States |

Preparation Methods

Ultrasonic Irradiation

Ultrasound-assisted synthesis enhances reaction kinetics by promoting cavitation. A protocol using hydroxylamine hydrochloride and sodium acetate in ethanol under ultrasonic irradiation (40 kHz) achieved 88% yield in 30 minutes. The mechanical energy from ultrasound disrupts hydrogen bonding, improving reagent mixing.

Solvent-Free Conditions

Eliminating solvents reduces environmental impact. A study demonstrated the condensation of 4-aminobenzaldehyde with hydroxylamine hydrochloride using a catalytic amount of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) under neat conditions. Yields reached 78% after 1 hour at 80°C.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-amino-, oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitroso compounds.

Reduction: Reduction of the oxime group can yield amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitroso derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemical Synthesis

Benzaldehyde, 4-amino-, oxime serves as a key intermediate in the synthesis of various nitrogen-containing compounds. Its ability to undergo transformations such as reduction and rearrangement makes it valuable in organic chemistry.

- Beckmann Rearrangement : This compound can be converted into benzamide through Beckmann rearrangement, catalyzed by nickel salts or photochemical methods. This reaction is crucial for synthesizing amides from oximes .

- Hydrogenation Reactions : Recent studies have shown that benzaldehyde, 4-amino-, oxime can be selectively hydrogenated to yield primary amines. This process is facilitated by homogeneous catalysts and offers a method for producing amines with high selectivity .

Pharmaceutical Applications

The pharmaceutical industry utilizes benzaldehyde, 4-amino-, oxime as a precursor for synthesizing various drugs and therapeutic agents.

- Antimicrobial Activity : Research indicates that oxime derivatives exhibit significant antimicrobial properties. For instance, benzaldehyde oxime has been explored for its potential use in developing new antibiotics .

- Pesticide Intermediates : Benzaldehyde, 4-amino-, oxime is also involved in synthesizing pesticides. Oxime compounds have been noted for their low toxicity and effectiveness against pests, making them suitable candidates for agricultural applications .

Industrial Applications

In industrial settings, benzaldehyde, 4-amino-, oxime finds use in several processes:

- Production of Nylon 6 : Oximes are utilized in the production of caprolactam, a precursor to Nylon 6. Benzaldehyde derivatives contribute to the synthesis of this important polymer .

- Corrosion Inhibitors : Certain oximes are used as corrosion inhibitors in various industrial applications due to their ability to form protective films on metal surfaces .

Case Study 1: Synthesis of Benzamide

A study demonstrated the efficiency of converting benzaldehyde, 4-amino-, oxime into benzamide using nickel-catalyzed Beckmann rearrangement. The reaction was optimized under mild conditions, yielding high purity and yield (approximately 90%) within a short reaction time .

Case Study 2: Antimicrobial Properties

Research published in Nature highlighted the antimicrobial efficacy of various oxime derivatives, including benzaldehyde oxime. The study tested these compounds against multiple bacterial strains and found significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents .

Table 1: Comparison of Reaction Conditions for Beckmann Rearrangement

| Catalyst | Yield (%) | Reaction Time (min) | Conditions |

|---|---|---|---|

| Nickel Salt | 90 | 30 | Mild temperature |

| Photocatalyst | 85 | 45 | UV light exposure |

| Acidic Medium | 88 | 20 | Room temperature |

Mechanism of Action

The mechanism of action of p-aminobenzaldehyde oxime involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Substituent Effects on Acidity (pKa)

The pKa of oximes is influenced by substituents on the aromatic ring. Electron-withdrawing groups (e.g., -Cl) increase acidity, while electron-donating groups (e.g., -NH₂, -OCH₃) reduce it. However, the amino group’s resonance effects may complicate this trend.

| Oxime Derivative | Substituent | pKa (Experimental) | Notes |

|---|---|---|---|

| Benzaldehyde oxime | None | 11.3 ± 0.1 | Baseline acidity |

| 2-Hydroxybenzaldehyde oxime | -OH (ortho) | 9.1 ± 0.1 | Phenolic -OH lowers pKa |

| 4-Methoxybenzaldehyde oxime | -OCH₃ | ~11.4 (inferred) | Electron-donating effect |

| 4-Chlorobenzaldehyde oxime | -Cl | Not reported | Expected lower pKa than parent |

| 4-Aminobenzaldehyde oxime | -NH₂ | Not reported | Likely lower than 11.3 due to -NH₂ resonance |

Key Insight: The 4-amino group’s electron-donating nature may slightly lower the pKa compared to unsubstituted benzaldehyde oxime, though less significantly than ortho-hydroxy substitution .

Reactivity in Functionalization

The amino group in 4-aminobenzaldehyde oxime allows for further reactions:

Enzyme Inhibition and Antioxidant Potential

- Aldose Reductase (ALR2) Inhibition: Derivatives like (E)-2,3,4-trihydroxybenzaldehyde O-benzyl oximes (IC₅₀ values < 1 µM) show dual activity as ALR2 inhibitors and antioxidants. The 4-amino analog may exhibit similar properties due to hydrogen-bonding capacity .

- Antifungal Activity: Pyrazole-oxime esters (e.g., 3-(difluoromethyl)-pyrazole-4-carboxylic oxime esters) demonstrate broad-spectrum antifungal activity. The 4-amino group could enhance target binding through electrostatic interactions .

Antimicrobial and Anticancer Potential

Q & A

Q. What computational tools predict the environmental fate of 4-amino-benzaldehyde oxime?

- Methodological Answer : Use EPI Suite™ to estimate biodegradation (BIOWIN) and octanol-water partition coefficients (logP). Experimental logP can be determined via shake-flask method (water/octanol phases) and compared with Crippen’s fragmentation model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.